- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

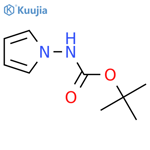

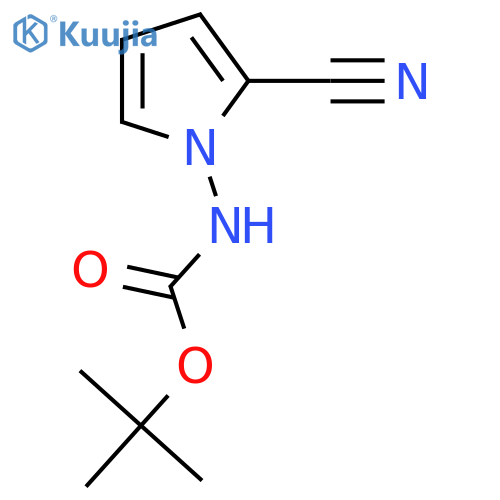

Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-96-3 structure

Productnaam:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

CAS-nummer:937046-96-3

MF:C10H13N3O2

MW:207.229121923447

MDL:MFCD12068393

CID:844613

PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Chemische en fysische eigenschappen

Naam en identificatie

-

- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester

- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate

- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate

- 1-N-Boc-Amino-2-cyanopyrrole

- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

- SXUSNFHKHIJDRN-UHFFFAOYSA-N

- PB23986

- FCH1629140

- TZ000838

- AB0027760

- AX8224459

- ST24025791

- W9633

- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate

- 2-Cyano-pyrrol-1-yl-car

- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)

- NS00006411

- MFCD12068393

- AKOS015919803

- SCHEMBL66516

- DB-371829

- CS-0037682

- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester

- 1-(Boc-amino)-2-cyanopyrrole

- DTXSID00679391

- 1-(Boc-amino)-2-pyrrolecarbonitrile

- EC 810-524-9

- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate

- EN300-120186

- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester

- 937046-96-3

- AS-35837

- SY020951

- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER

-

- MDL: MFCD12068393

- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)

- InChI-sleutel: SXUSNFHKHIJDRN-UHFFFAOYSA-N

- LACHT: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

Berekende eigenschappen

- Exacte massa: 207.10100

- Monoisotopische massa: 207.100776666g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 3

- Complexiteit: 287

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 67

- XLogP3: 2.3

Experimentele eigenschappen

- Kleur/vorm: White to Yellow Solid

- Dichtheid: 1.12

- PSA: 67.05000

- LogboekP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302

- Waarschuwingsverklaring: P280;P305+P351+P338

- Opslagvoorwaarde:Room temperature

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 51549-5/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 5/G |

$350 | 2022-06-02 | |

| Enamine | EN300-120186-0.25g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.25g |

$53.0 | 2023-02-15 | |

| Enamine | EN300-120186-5.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 5.0g |

$410.0 | 2023-02-15 | |

| Enamine | EN300-120186-0.1g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.1g |

$36.0 | 2023-02-15 | |

| Enamine | EN300-120186-10.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 10.0g |

$608.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |

N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 98% | 5g |

¥273.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 10g |

¥ 303.00 | 2023-04-12 | |

| Ambeed | A199211-1g |

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |

937046-96-3 | 98% | 1g |

$6.0 | 2025-03-04 | |

| AstaTech | 51549-1/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 1g |

$10 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 200mg |

109.0CNY | 2021-07-14 |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C

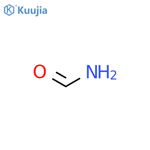

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

Referentie

- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

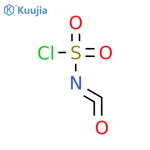

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

Referentie

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Referentie

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Synthetic Routes 6

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

Referentie

- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

Referentie

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Referentie

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C

Referentie

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Synthetic Routes 10

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referentie

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

Referentie

- Green preparation of remdesivir intermediate, China, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

Referentie

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Referentie

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Synthetic Routes 14

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

Referentie

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

Referentie

- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reactievoorwaarden

Referentie

- Piperidine derivatives as jak3 inhibitors, United States, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

Referentie

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reactievoorwaarden

1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

Referentie

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reactievoorwaarden

1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

Referentie

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Gerelateerde literatuur

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

3. Book reviews

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide) Gerelateerde producten

- 2137566-65-3(2-(4-methanesulfonyl-1H-pyrazol-1-yl)-5-methylbenzene-1-carboximidamide)

- 1890705-64-2(2-Oxetanecarboxylic acid, 2-(4-bromophenyl)-)

- 2145615-51-4(Ethyl 3,3-dimethylazetidine-2-carboxylate)

- 2225144-72-7(tert-butyl 3,7-diazatricyclo3.3.3.0,1,5undecane-3-carboxylate)

- 2172461-06-0(9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane)

- 1806064-03-8(4-Bromo-5-(difluoromethyl)-2-fluoro-3-methylpyridine)

- 1300633-96-8(4-Bromo-2-ethoxy-6-methylpyridine)

- 823802-43-3(2,8-dinitro-10H-phenothiazine)

- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)

- 1805962-13-3(Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):250.0